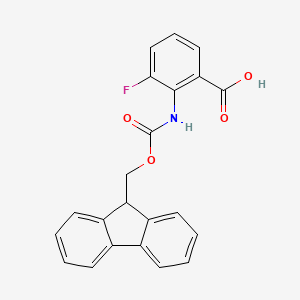
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-fluoro-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-fluoro-benzoic acid” is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon . Fluorene derivatives are often used in the synthesis of peptides .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using C-H Activation methodology developed by Jin-Quan Yu and coworkers .Scientific Research Applications
Synthesis and Chemical Properties
- Convenient Synthesis : A study described the synthesis of a related compound, 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, highlighting the use of 3‐bromopyruvic acid and amino derivatives in the process (Le & Goodnow, 2004).
Application in Biological and Chemical Research
- Development of Fluorescence Probes : Research focused on designing novel fluorescence probes like HPF and APF, which are based on benzoic acid derivatives, for detecting reactive oxygen species in biological systems (Setsukinai et al., 2003).
- Cell Adhesion Processes : Fluoren-9-ylalkanoic and alkylbenzoic acids, structurally similar to the fluorenylmethoxycarbonyl group, were synthesized and found effective in inhibiting neutrophil adherence, thus targeting beta 2-integrins in antiadhesion activity (Hamilton et al., 1995).
Advanced Material Development
- Light-Emitting Diode (LED) Technology : The synthesis and characterization of various derivatives, including those with fluorene and benzophenone moieties, were explored for potential applications in OLEDs due to their significant photophysical properties (Soltani Rad et al., 2014).
- Metal-Ion Sensing : Fluorene-based compounds have been developed for sensing metal ions like zinc, with potential applications in biological imaging and materials science due to their photophysical characteristics (Belfield et al., 2010).
Mechanism of Action
Target of Action
It is known that this compound is a derivative of the fluorenylmethyloxycarbonyl (fmoc) group, which is commonly used in peptide synthesis . The Fmoc group acts as a protective group for the amino group during peptide synthesis .
Mode of Action
As an fmoc derivative, it likely interacts with its targets by serving as a protective group during peptide synthesis . The Fmoc group is stable under basic conditions but can be removed under mildly acidic conditions, allowing for the selective deprotection of amino groups .
Biochemical Pathways
Given its role in peptide synthesis, it may indirectly influence various biochemical pathways by modulating the structure and function of synthesized peptides .
Pharmacokinetics
As a synthetic compound used in peptide synthesis, it is primarily designed for use in laboratory settings rather than for ingestion or other routes of administration in living organisms .
Result of Action
As a protective group in peptide synthesis, it plays a crucial role in the successful production of peptides with the desired sequence and structure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Fmoc group is stable under basic conditions but can be removed under mildly acidic conditions . Therefore, the pH of the environment can significantly impact the action of this compound. Additionally, temperature and solvent conditions may also affect its stability and efficacy .
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO4/c23-19-11-5-10-17(21(25)26)20(19)24-22(27)28-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-11,18H,12H2,(H,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRIBALTOWHSDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC=C4F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-fluoro-benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

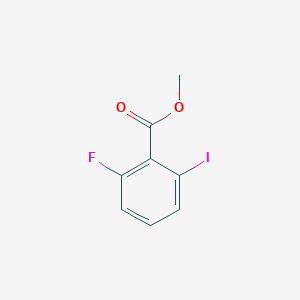
![[(2S,5R)-5-Methyloxan-2-yl]methanamine;hydrochloride](/img/structure/B2404705.png)
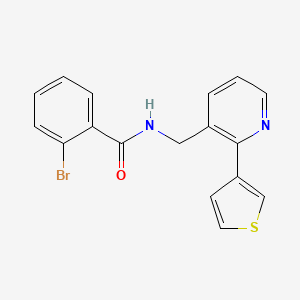
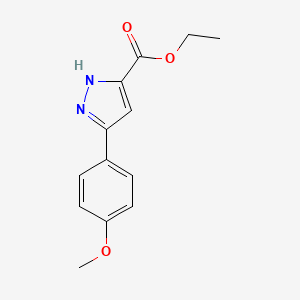
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2404713.png)
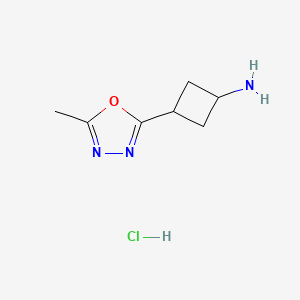
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2404715.png)
![1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine](/img/structure/B2404716.png)
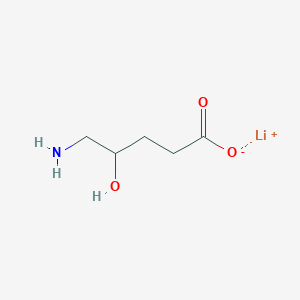
![4-chloro-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol](/img/structure/B2404718.png)
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2404721.png)
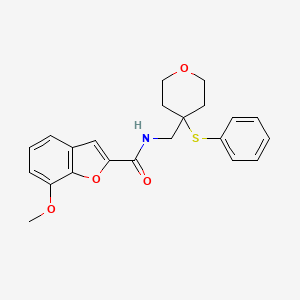

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2404725.png)